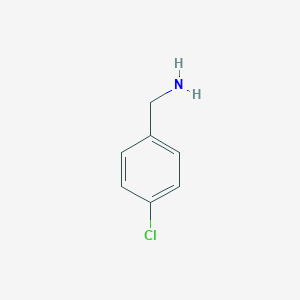

4-Chlorobenzylamine

Description

Propriétés

IUPAC Name |

(4-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFJGSXZNNUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059307 | |

| Record name | 4-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Chlorobenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-86-9 | |

| Record name | 4-Chlorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V67JZR9DMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzylamine is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a benzylamine core with a chlorine substituent at the para position, imparts specific reactivity and physical properties that make it a versatile building block. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for professionals in research and development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | Clear, almost colorless to pale yellow liquid | [1][2] |

| Molecular Formula | C₇H₈ClN | [1][3] |

| Molecular Weight | 141.60 g/mol | [3][4][5] |

| Melting Point | -2 °C | [1] |

| Boiling Point | 215 °C (lit.) | [3][6][7] |

| Density | 1.164 g/mL at 25 °C (lit.) | [3][6][7] |

| Refractive Index (n20/D) | 1.558 (lit.) | [3][6][7] |

| pKa | 8.85 ± 0.10 (Predicted) | [1] |

| Water Solubility | Not miscible in water | [1][6][7] |

| Flash Point | 90 °C (closed cup) | [3][8] |

Table 2: Structural Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (4-chlorophenyl)methanamine | [4] |

| SMILES | C1=CC(=CC=C1CN)Cl | [1] |

| InChI | InChI=1S/C7H8ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | [1][3][9] |

| CAS Number | 104-86-9 | [1][3] |

Table 3: Safety Information

| GHS Pictograms | Hazard Statements | Precautionary Statements |

| Corrosion, Health Hazard, Exclamation Mark | H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H314: Causes severe skin burns and eye damage.[4][8] H227: Combustible liquid.[8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Chemical Structure and Reactivity

This compound's structure consists of a benzene ring substituted with a chloromethyl group at position 1 and an amino group at position 4. The presence of the electron-withdrawing chlorine atom influences the electron density of the aromatic ring and the basicity of the amino group. The primary amine functionality makes it a nucleophile and a base, allowing it to participate in a variety of chemical reactions, including N-alkylation, acylation, and condensation reactions. It is a key reactant in the synthesis of pyrroles, which are important heterocyclic compounds in medicinal chemistry.[11]

Experimental Protocols

Detailed methodologies for the determination of key chemical properties and synthesis of this compound are provided below.

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of this compound using the capillary method.

Materials:

-

This compound sample

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil or other suitable high-boiling liquid

Procedure:

-

Fill the Thiele tube or oil bath with a suitable high-boiling liquid to the appropriate level.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place an inverted capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and test tube assembly into the Thiele tube or oil bath. The heat-transfer liquid should be above the level of the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube or the oil bath with a slow, steady flame or on a hot plate.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.

Determination of Refractive Index

Objective: To measure the refractive index of liquid this compound.

Materials:

-

This compound sample

-

Abbe refractometer

-

Dropper or pipette

-

Lens paper

-

Ethanol or acetone for cleaning

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry. If necessary, clean it with lens paper moistened with ethanol or acetone and allow it to dry completely.

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prism assembly.

-

Turn on the light source of the refractometer.

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is observed, adjust the dispersion compensator to eliminate it.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

¹H NMR Spectroscopy

Objective: To obtain a proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound.

Materials:

-

This compound sample (5-25 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (clean and dry)

-

Pipette

-

Vial

-

Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

-

Weigh approximately 5-25 mg of this compound into a clean, dry vial.[13]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.[14]

-

If using an internal standard, add a very small amount of TMS to the solution.

-

Transfer the solution to a clean, dry NMR tube using a pipette. Ensure the liquid level is at least 4 cm.

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's operating procedures. This typically involves locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and then acquiring the free induction decay (FID) which is Fourier transformed to give the spectrum.

-

Process the spectrum by phasing, baseline correcting, and integrating the signals. Chemical shifts are reported in ppm relative to the residual solvent peak or TMS.

FT-IR Spectroscopy (Neat Liquid)

Objective: To obtain a Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr), clean and dry

-

Pipette

-

Tissues

Procedure:

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.

-

Place one salt plate on a clean, dry surface.

-

Using a pipette, place one or two drops of this compound onto the center of the salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., methylene chloride or acetone) and return them to a desiccator for storage.

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-chlorobenzonitrile. A representative experimental workflow is provided below.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. This guide has provided a comprehensive overview of its structure, properties, and key experimental protocols for its characterization and synthesis. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. Adherence to proper safety protocols is essential when handling this compound due to its corrosive and toxic nature.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. How To [chem.rochester.edu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 9. phillysim.org [phillysim.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. westlab.com [westlab.com]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

4-Chlorobenzylamine CAS number 104-86-9

An In-depth Technical Guide to 4-Chlorobenzylamine (CAS 104-86-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 104-86-9, is a chlorinated aromatic amine that serves as a critical intermediate and versatile building block in various fields of chemical synthesis.[1][2] Its unique structure, featuring a primary amine on a benzyl group and a chlorine atom in the para position of the benzene ring, makes it a valuable precursor for a wide range of more complex molecules.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, key applications, and safety information. It is intended to be a resource for professionals in pharmaceutical research, materials science, and agrochemical development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[3][4] It is characterized by its amine functional group, which confers basic properties and makes it air-sensitive.[2][5][6] The compound is not miscible in water but is soluble in polar organic solvents.[2][7]

Table 1: General Information and Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 104-86-9[8] |

| Molecular Formula | C₇H₈ClN[8][9] |

| Molecular Weight | 141.60 g/mol [10] |

| Synonyms | (4-Chlorophenyl)methanamine, p-Chlorobenzylamine, 4-Chlorobenzenemethanamine[3][8] |

| InChI Key | YMVFJGSXZNNUDW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CN)Cl[11] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear, almost colorless liquid | [3][5] |

| Density | 1.164 g/mL at 25 °C | [5] |

| Boiling Point | 215 °C | [5][7] |

| Melting Point | 277-278 °C (in N,N-dimethylformamide) | [3][7][12] |

| Flash Point | 90 °C (195 °F) | [3][11][12][13] |

| Refractive Index (n20/D) | 1.558 | [5] |

| Vapor Pressure | 0.139 mmHg at 25 °C | [3][7] |

| Water Solubility | Not miscible | [3][5][7] |

| pKa | 8.85 ± 0.10 (Predicted) |[4] |

Experimental Protocols: Synthesis

This compound can be synthesized through various routes. The two primary methods involve the reduction of 4-chlorobenzonitrile or the amination of 4-chlorobenzyl chloride.

Synthesis from 4-Chlorobenzonitrile

This method involves the catalytic reduction of the nitrile group. A common procedure utilizes a Ruthenium(II) complex as a catalyst.[5][9]

Experimental Protocol:

-

Under an argon atmosphere, add a Ruthenium(II) complex (1 M) and 2-butanol (5 mL) to a 25 mL flask. Stir the mixture for 5 minutes at room temperature.[4][5][9]

-

Add potassium tert-butoxide (KOtBu, 0.05 mM) and continue stirring for an additional 5 minutes.[4][5][9]

-

Introduce 4-chlorobenzonitrile (0.5 mM) to the reaction mixture.[5][9]

-

Heat the mixture on a hot plate to 120°C and maintain for 30 minutes.[5][9]

-

Upon completion, separate the catalyst by adding petroleum ether and filtering the mixture.[5][9]

-

Purify the ether layer using short-path silica gel column chromatography to yield the final product.[4][5][9]

-

Product yield and purity can be determined by Gas Chromatography (GC) using an internal standard like hexadecane.[5][9]

Synthesis from 4-Chlorobenzyl Chloride

This route involves the direct amination of 4-chlorobenzyl chloride in an autoclave, providing a high yield and purity.[9]

Experimental Protocol:

-

Charge a 1L stainless steel autoclave with liquid ammonia (127.5g, 7.50 mol) and potassium phosphate (159g, 0.75 mol).[9]

-

Dilute 4-chlorobenzyl chloride (120.8g, 0.75 mol) with methyl tert-butyl ether (MTBE, 198g).[9]

-

Slowly inject the diluted substrate into the autoclave using a high-pressure liquid pump at a rate of 5 mL/min.[9]

-

After the injection is complete, stir the reaction mixture at room temperature for 30 minutes.[9]

-

Remove the reaction solution from the autoclave and filter it. Wash the filter cake twice with 50 mL of MTBE.[9]

-

Recover the solvent from the filtrate under normal pressure.[9]

-

Obtain the final product by simple distillation under reduced pressure. This method can yield this compound with a purity of 99.0% and a yield of 85%.[9]

Applications in Research and Development

This compound is a key precursor in multiple industries due to its reactive amine group and substituted phenyl ring.

-

Pharmaceutical Synthesis : It is a crucial intermediate for synthesizing a range of pharmaceuticals.[1][4][5] Derivatives have been investigated for their potential as antidepressants and antipsychotics, partly due to their inhibitory activity against enzymes like monoamine oxidase.[1] It is also used in the development of antihistamines and antifungal agents.[4]

-

Material Science : In polymer chemistry, it acts as a building block for high-performance polymers such as polyamides and polyurethanes.[1] It has also been studied as an effective corrosion inhibitor for mild steel in acidic environments.[1]

-

Agrochemicals : The compound is a reactant in the synthesis of fungicides, such as Pencycuron, which is effective against diseases caused by Rhizoctonia solani.[14]

Biological Activity and Mechanism of Action

The biological activity of this compound and its derivatives is an area of active research. As an amine, it can act as a nucleophile in chemical reactions and may interact with biological targets like enzymes and receptors.[1]

One notable interaction is with serine proteases. A comparative study of halogenated benzylamines targeting the S1 pocket of human urokinase-type plasminogen activator (uPA) revealed that this compound exhibits inhibitory activity. Its potency is influenced by the halogen's ability to form a halogen bond with residues like Asp189 in the enzyme's active site.[1]

Table 3: Comparative Inhibitory Potency against uPA

| Compound | Kᵢ (mM) for uPA Inhibition | Key Interaction |

|---|---|---|

| This compound | 9.15 ± 0.02 | Weak halogen bonding with Asp189 |

| 4-Bromobenzylamine | 1.28 ± 0.06 | Stronger halogen bonding |

| 4-Iodobenzylamine | 1.38 ± 0.09 | Optimal halogen bonding |

(Data from a study targeting serine proteases)[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[6][10][13] It is also harmful if swallowed or in contact with skin.[10][13]

Table 4: Safety and Hazard Information | Identifier | Code | Description | | --- | --- | --- | | Hazard Class | 8[3] | Corrosive substances | | GHS Pictogram | GHS05, GHS07 | Corrosion, Harmful | | Hazard Statement | H314 | Causes severe skin burns and eye damage[6][10] | | Hazard Statement | H302+H312 | Harmful if swallowed or in contact with skin[10] | | Precautionary Statement | P280 | Wear protective gloves/clothing/eye protection/face protection[4] | | Precautionary Statement | S26, S45 | In case of contact with eyes, rinse immediately and seek medical advice[3] | | Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere[3][4][6] | | RIDADR | UN 2735[3] | Amines, liquid, corrosive, n.o.s. |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

- 1. This compound | High-Purity Building Block [benchchem.com]

- 2. CAS 104-86-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS 104-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 104-86-9 [chemicalbook.com]

- 6. This compound | 104-86-9 | TCI AMERICA [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 104-86-9 | FC34710 | Biosynth [biosynth.com]

- 12. Page loading... [guidechem.com]

- 13. This compound, 98% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. Page loading... [wap.guidechem.com]

Synthesis of 4-Chlorobenzylamine from 4-Chlorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various methods for the synthesis of 4-chlorobenzylamine, a key intermediate in the pharmaceutical and agrochemical industries, through the reduction of 4-chlorobenzonitrile. This document details four prominent reduction methodologies: Ruthenium-catalyzed transfer hydrogenation, Raney Nickel-catalyzed hydrogenation, and reductions using Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride with Cobalt(II) Chloride. For each method, a detailed experimental protocol is provided, alongside a comparative analysis of their reaction conditions and yields.

Core Synthesis Pathway

The fundamental transformation involves the reduction of the nitrile functional group in 4-chlorobenzonitrile to a primary amine, yielding this compound. This can be achieved through various reductive pathways, primarily involving catalytic hydrogenation or the use of chemical hydrides.

Caption: Overall synthesis of this compound.

Comparative Analysis of Reduction Methods

The choice of synthetic route for the reduction of 4-chlorobenzonitrile to this compound depends on several factors, including desired yield, scalability, safety considerations, and the availability of specialized equipment. The following table summarizes the key quantitative data for the four methods detailed in this guide.

| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |

| Ruthenium-Catalyzed Transfer Hydrogenation | Ruthenium(II) complex, KOtBu, 2-Butanol | 2-Butanol | 120 | 30 min | High |

| Raney® Nickel-Catalyzed Hydrogenation | Raney® Nickel, Hydrogen (H₂) | Isopropanol | 60 | 20-24 h | ~96% |

| Lithium Aluminium Hydride (LiAlH₄) Reduction | Lithium Aluminium Hydride (LiAlH₄) | THF | Room Temp. | 4 h | High |

| Sodium Borohydride & Cobalt(II) Chloride | Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂·6H₂O) | THF, Water | Room Temp. | ~2 h | ~91% |

Experimental Protocols

The following sections provide detailed, step-by-step experimental procedures for each of the four reduction methods.

Ruthenium-Catalyzed Transfer Hydrogenation

This method utilizes a Ruthenium(II) complex as a catalyst and 2-butanol as both the solvent and hydrogen donor, offering a rapid and efficient synthesis.[1][2]

Experimental Workflow:

Caption: Ruthenium-catalyzed transfer hydrogenation workflow.

Protocol:

-

To a 25 mL flask maintained under an argon atmosphere, add the Ruthenium(II) complex (1 M solution) and 5 mL of 2-butanol.

-

Stir the mixture for 5 minutes at room temperature.

-

Add potassium tert-butoxide (KOtBu) (0.05 mM) to the flask and continue stirring for an additional 5 minutes.

-

Add 4-chlorobenzonitrile (0.5 mM) to the reaction mixture.

-

Heat the mixture on a hot plate to 120°C and maintain this temperature for 30 minutes.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Add petroleum ether to precipitate the catalyst, followed by filtration to separate the catalyst.

-

Neutralize the filtrate with a 1 M solution of hydrochloric acid (HCl).

-

The resulting ether layer is then purified by short-path silica gel column chromatography to yield this compound.

Raney® Nickel-Catalyzed Hydrogenation

This classic method involves the use of Raney® Nickel as a heterogeneous catalyst. The reduction can be performed either via direct hydrogenation with hydrogen gas or through transfer hydrogenation using a hydrogen donor like isopropanol.

Experimental Workflow (Transfer Hydrogenation):

Caption: Raney® Nickel-catalyzed transfer hydrogenation workflow.

Protocol (Catalytic Transfer Hydrogenation): [3]

-

Rinse a hydrogenation flask with isopropanol.

-

Add Raney® Nickel (10 mol% relative to the substrate).

-

Add a solution of 4-chlorobenzonitrile in isopropanol (1:20 v/v).

-

Purge the flask three times with nitrogen (to 60 psi) and then three times with hydrogen (to 60 psi).

-

Pressurize the reaction flask to 60 psi with hydrogen and heat to 60°C with stirring.

-

Maintain the reaction for 20-24 hours, or until hydrogen consumption ceases.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture over celite to remove the catalyst.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting this compound by distillation or recrystallization. A yield of approximately 96% can be expected.[4]

Lithium Aluminium Hydride (LiAlH₄) Reduction

Lithium aluminium hydride is a powerful reducing agent capable of converting nitriles to primary amines. This reaction requires anhydrous conditions and a careful work-up procedure.[5][6][7][8]

Protocol:

-

To a suspension of Lithium Aluminium Hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0°C under a nitrogen atmosphere, add a solution of 4-chlorobenzonitrile (1 equivalent) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0°C.

-

Carefully quench the excess LiAlH₄ by the successive dropwise addition of water (1 volume), 10% aqueous sodium hydroxide (NaOH) solution (1.5 volumes), and finally water (3 volumes).[5]

-

Stir the resulting suspension for 30 minutes, then filter through a pad of celite.

-

Wash the filter cake with ethyl acetate or dichloromethane.

-

Separate the organic layer from the combined filtrate and wash it successively with water (2 x 10 volumes) and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography. An acid-base work-up can be employed to separate the amine product from any unreacted nitrile.[5]

Sodium Borohydride and Cobalt(II) Chloride Reduction

This method offers a milder alternative to LiAlH₄ and can be performed in a mixed solvent system including water. The combination of sodium borohydride and a cobalt salt forms a species capable of reducing nitriles.[9][10][11]

Protocol (adapted from benzonitrile reduction): [9]

-

In a suitable flask, prepare a solution of 4-chlorobenzonitrile (18.6 mmol) and Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 1.87 mmol) in a mixture of THF (66 mL) and water (33 mL).

-

Stir the pink solution vigorously and cool it in an ice-water bath.

-

Add Sodium Borohydride (NaBH₄, 37.1 mmol) in portions over approximately 8 minutes. The reaction is exothermic and will produce a black precipitate and hydrogen gas.

-

After the initial addition, allow the reaction to proceed for about 50 minutes. Monitor the reaction by TLC. If starting material remains, add an additional portion of NaBH₄.

-

After a total reaction time of approximately 2 hours, add 28% ammonium hydroxide solution (2 mL).

-

Transfer the mixture to centrifuge tubes and centrifuge to separate the black precipitate.

-

Decant the supernatant (which will consist of two liquid phases). Wash the precipitate with a fresh portion of the THF/water solvent mixture and combine the supernatants.

-

Concentrate the combined supernatants under reduced pressure to remove the majority of the THF.

-

Extract the remaining aqueous residue with dichloromethane (4 x 40 mL).

-

Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate to afford this compound. A yield of approximately 91% can be expected based on the reduction of benzonitrile.[9]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Selective ruthenium-catalyzed transfer hydrogenations of nitriles to amines with 2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitrile reduction using Cobalt Chloride and NaBH4 , Hive Methods Discourse [chemistry.mdma.ch]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

Spectroscopic Data of 4-Chlorobenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorobenzylamine, a key intermediate in pharmaceutical and chemical synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to support structural elucidation and quality control in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.28 | d | 8.3 | 2H | Ar-H (ortho to CH₂NH₂) |

| 7.25 | d | 8.3 | 2H | Ar-H (ortho to Cl) |

| 3.84 | s | 2H | -CH₂- | |

| 1.55 | s | 2H | -NH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 141.93 | Ar-C (ipso to CH₂NH₂) |

| 132.22 | Ar-C (ipso to Cl) |

| 128.59 | Ar-CH (ortho to Cl) |

| 128.59 | Ar-CH (ortho to CH₂NH₂) |

| 45.71 | -CH₂- |

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3369 | 67 | N-H stretch (asymmetric) |

| 3288 | 72 | N-H stretch (symmetric) |

| 3026 | 76 | Ar C-H stretch |

| 2924 | 75 | C-H stretch (aliphatic) |

| 2856 | 79 | C-H stretch (aliphatic) |

| 1603 | 64 | N-H bend (scissoring) |

| 1492 | 29 | C=C stretch (aromatic) |

| 1433 | 59 | C=C stretch (aromatic) |

| 1091 | 22 | C-Cl stretch |

| 804 | 22 | C-H bend (out-of-plane) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 143 | 12.8 | [M+2]⁺ (isotope peak) |

| 141 | 38.3 | [M]⁺ (Molecular ion) |

| 106 | 100.0 | [M - Cl]⁺ |

| 77 | 17.0 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI), Ionization Energy: 70 eV

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared Spectroscopy

Sample Preparation: A small amount of liquid this compound was ground with anhydrous potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

Mass Spectrometry

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS). In the ion source, the sample molecules were bombarded with a beam of electrons with an energy of 70 eV (Electron Ionization).

Mass Analysis: The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector measured the abundance of each ion, and the data was plotted as a mass spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logic for interpreting the spectroscopic data of this compound.

physical properties of 4-Chlorobenzylamine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-Chlorobenzylamine, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized.

Core Physical Properties of this compound

This compound is a clear, almost colorless liquid at room temperature.[1] Its key physical characteristics are summarized below.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 215 °C | at standard atmospheric pressure (literature value)[1][2][3][4][5] |

| Density | 1.164 g/mL | at 25 °C (literature value)[2][3][4][5] |

| 1.16 g/mL | Not specified | |

| 1.160 g/mL | Not specified |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube or fusion tube)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid for the heating bath (e.g., paraffin oil)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the sample tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed into the sample liquid within the tube.

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath, such as a Thiele tube, ensuring the sample is fully submerged but the open end of the sample tube is above the liquid level of the bath.[6]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[6]

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a substance is its mass per unit volume. For a liquid, this can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[9]

-

A specific volume of the liquid sample (e.g., 5 or 10 mL) is carefully transferred into the pycnometer or graduated cylinder. The volume is precisely recorded.[9][10]

-

The mass of the container with the liquid is then measured.[9]

-

The temperature of the liquid is recorded, as density is temperature-dependent.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.[9][10]

-

The density is calculated by dividing the mass of the liquid by its volume.

-

For higher accuracy, the procedure can be repeated multiple times, and the average density is reported.[9]

Workflow Visualization

The logical flow for determining the physical properties of a chemical compound is illustrated in the diagram below.

Caption: A flowchart illustrating the general experimental workflow for determining the boiling point and density of a chemical substance.

References

- 1. This compound CAS 104-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound 98 104-86-9 [sigmaaldrich.com]

- 3. This compound | 104-86-9 [chemicalbook.com]

- 4. This compound 98 104-86-9 [sigmaaldrich.com]

- 5. 104-86-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wjec.co.uk [wjec.co.uk]

An In-depth Technical Guide to the Safe Handling of 4-Chlorobenzylamine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a detailed overview of the safe handling, storage, and emergency procedures for 4-Chlorobenzylamine (CAS No. 104-86-9).

Section 1: Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is classified as a combustible liquid and is air-sensitive.[1][2] Proper storage and handling are crucial to maintain its stability and prevent hazardous reactions.

| Property | Value | Reference |

| Molecular Formula | C7H8ClN | [1] |

| Molecular Weight | 141.60 g/mol | [3] |

| Boiling Point | 214-215 °C | [4] |

| Density | 1.160 - 1.164 g/mL at 25 °C | [1] |

| Flash Point | 90 °C (194 °F) - closed cup | |

| Refractive Index | n20/D 1.558 |

Section 2: Hazard Identification and Classification

This compound is considered a hazardous substance and requires careful handling.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1][5] The substance causes severe skin burns and serious eye damage.[5] It may also cause respiratory irritation.[1]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 1B/1C |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 |

| Flammable liquids | Category 4 |

Source:[1]

Hazard Statements:

-

H227: Combustible liquid.

-

H302 + H312: Harmful if swallowed or in contact with skin.[3]

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[1]

Section 3: Handling and Storage

Safe Handling:

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe mist, vapors, or spray.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Handle under an inert atmosphere, such as nitrogen, as the material is air-sensitive.[2][6]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

-

Keep away from incompatible substances such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1][2]

-

Store in a corrosives area.[6]

-

The recommended storage temperature is in a cool and dark place, below 15°C.

Section 4: Exposure Controls and Personal Protective Equipment

To minimize exposure, appropriate personal protective equipment (PPE) must be worn when handling this compound.

| PPE | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[1] |

Section 5: First Aid Measures

In case of exposure, immediate medical attention is required.[1][6]

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[1][6] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do.[1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[1][6] |

Section 6: Fire Fighting Measures

This compound is a combustible liquid.[1][6]

-

Suitable Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide may be generated by thermal decomposition.[1][6] Containers may explode when heated.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Section 7: Accidental Release Measures

In the event of a spill, immediate action should be taken to contain and clean it up.

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[6]

-

Containment and Cleanup: Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[6][7] Place the absorbed material into a suitable chemical waste container for disposal.[6]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for this compound exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.cn]

- 3. This compound | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 104-86-9 [chemicalbook.com]

- 5. This compound, 98% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound(104-86-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. keyorganics.net [keyorganics.net]

- 8. Page loading... [wap.guidechem.com]

Navigating the Solubility of 4-Chlorobenzylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzylamine in organic solvents. A thorough review of publicly available data reveals a significant scarcity of quantitative solubility information for this compound. Consequently, this guide focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol, a template for data presentation, and a visual representation of the experimental workflow.

Understanding the Solubility Profile of this compound

Quantitative Solubility Data

Due to the lack of published quantitative data, the following table is provided as a template for researchers to record and present their experimentally determined solubility values for this compound in a variety of common organic solvents at a specified temperature.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Halogenated Solvents | Dichloromethane | ||||

| Chloroform | |||||

| Aromatic Hydrocarbons | Toluene | ||||

| Aliphatic Hydrocarbons | n-Hexane | ||||

| Cyclohexane | |||||

| Amides | Dimethylformamide (DMF) | ||||

| Other | Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is widely recognized for its reliability and accuracy.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps or flasks with stoppers

-

Constant temperature shaker or incubator

-

Centrifuge (optional)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial or flask. An excess is crucial to ensure that a solid phase remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal for slowly dissolving compounds.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

3.3. Data Analysis

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational approach for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. The generation of such data will be invaluable for its application in pharmaceutical and chemical synthesis.

References

- 1. 104-86-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 104-86-9 [chemicalbook.com]

- 4. This compound CAS 104-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound, 98% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 8. This compound(104-86-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Navigating the Landscape of High-Purity 4-Chlorobenzylamine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of their work. 4-Chlorobenzylamine, a key building block in the synthesis of a range of bioactive molecules, is no exception. This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and a practical application in the synthesis of the herbicide beflubutamid, including its mechanism of action.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound from various commercial suppliers is crucial for research and development. Purity levels, analytical methods used for verification, and available quantities can vary between suppliers. A summary of prominent suppliers and their product specifications is presented in the table below.

| Supplier | Product Number(s) | Stated Purity | Analytical Method(s) Cited |

| Sigma-Aldrich | C27409 | 98% | Not specified on product page |

| Thermo Scientific Chemicals | AAB2324322 | 98% | GC |

| TCI America | C1090 | >98.0% | GC |

| Otto Chemie Pvt. Ltd. | C 2031a | 98% | Not specified on product page |

Quality Control and Experimental Protocols

Ensuring the purity of this compound is paramount for its use in sensitive applications like drug discovery. The following are detailed methodologies for key experiments to assess the purity and identity of this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound and the identification of volatile impurities.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 280 °C at a rate of 15 °C/min

-

Hold: Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 450

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. The mass spectrum of the main peak should be consistent with the known fragmentation pattern of this compound.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is ideal for the analysis of non-volatile impurities and provides a complementary technique to GC-MS.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

-

HPLC Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 220 nm

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

-

Data Analysis: Purity is assessed by the area percentage of the main peak. The retention times and peak shapes of any impurities should be recorded for profiling.

Application in the Synthesis of Bioactive Molecules: The Case of Beflubutamid

High-purity this compound is a critical starting material in the synthesis of various agrochemicals. One such example is beflubutamid, a selective herbicide.

Experimental Workflow for the Synthesis of Beflubutamid

The synthesis of beflubutamid from this compound involves a multi-step process, which is outlined in the workflow diagram below. This process begins with the synthesis of the intermediate 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid, followed by its conversion to an acid chloride, and finally, amidation with this compound.

Caption: A schematic of the experimental workflow for the synthesis of the herbicide beflubutamid.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Beflubutamid functions as a "bleaching" herbicide by inhibiting the carotenoid biosynthesis pathway in plants.[1] Specifically, it targets and blocks the enzyme phytoene desaturase (PDS).[1] This inhibition leads to an accumulation of the colorless precursor phytoene and a depletion of downstream carotenoids. Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation, leading to the characteristic white or bleached appearance of treated plants and eventual plant death.[1]

Caption: The carotenoid biosynthesis pathway is inhibited by beflubutamid at the phytoene desaturase (PDS) step.

References

An In-depth Technical Guide to 4-Chlorobenzylamine: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorobenzylamine, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical research sectors. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its role in the development of novel therapeutic agents and other specialized chemical compounds.

Core Properties of this compound

This compound, with the chemical formula C7H8ClN, is a substituted aromatic amine that serves as a crucial building block in organic synthesis.[1][2][3][4][5][6] Its molecular and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C7H8ClN[1][2][3][4][5][6] |

| Molecular Weight | 141.60 g/mol [1][5][6] |

| CAS Number | 104-86-9[1][2][3][4][5][6] |

| Appearance | Clear, almost colorless to slightly yellow liquid[3] |

| Boiling Point | 215 °C (lit.)[2][4] |

| Density | 1.164 g/mL at 25 °C (lit.)[2][4] |

| Refractive Index | n20/D 1.558 (lit.)[2][4] |

| Solubility | Not miscible in water[2][4] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various chemical routes. Below are two detailed experimental protocols for its preparation from different starting materials.

Synthesis from 4-Chlorobenzonitrile

A common laboratory-scale synthesis involves the reduction of 4-chlorobenzonitrile.[1][2][3]

Experimental Protocol:

-

A 25 mL flask is charged with a Ruthenium(II) complex (1 M) and 2-butanol (5 mL) under an argon atmosphere and stirred for 5 minutes at room temperature.[1][2][3]

-

Potassium tert-butoxide (KOtBu, 0.05 mM) is added to the mixture, and stirring is continued for an additional 5 minutes.[1][2][3]

-

4-Chlorobenzonitrile (0.5 mM) is then added, and the reaction mixture is heated to 120°C for 30 minutes.[1][2][3]

-

Upon completion, the catalyst is precipitated by the addition of petroleum ether and removed by filtration.[1][2][3]

-

The ether layer is purified using short-path silica gel column chromatography.[1][2]

-

The yield of the final product, this compound, is determined by gas chromatography (GC) using hexadecane as an internal standard.[1][2]

Synthesis from 4-Chlorobenzyl Chloride

An alternative industrial-scale synthesis utilizes 4-chlorobenzyl chloride as the starting material.[1]

Experimental Protocol:

-

A 1L stainless steel autoclave is charged with liquid ammonia (127.5g, 7.50 mol) and potassium phosphate (159g, 0.75 mol).[1]

-

4-Chlorobenzyl chloride (120.8g, 0.75 mol) is diluted with methyl tert-butyl ether (198g) and slowly injected into the autoclave using a high-pressure liquid pump at a rate of 5 mL/min.[1]

-

The reaction mixture is stirred at room temperature for 30 minutes.[1]

-

After the reaction is complete, the solution is filtered, and the filter cake is washed twice with 50 mL of methyl tert-butyl ether.[1]

-

The solvent is recovered from the filtrate under normal pressure, and the crude product is purified by simple distillation under reduced pressure to yield this compound as a colorless and transparent liquid.[1]

-

The purity of the product is assessed by gas chromatography, with an expected purity of 99.0% and a yield of 85%.[1]

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical industry.[3] Its primary applications are summarized below.

| Application Area | Description |

| Pharmaceutical Intermediate | Serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] |

| Antidepressants and Antipsychotics | Derivatives of this compound have been investigated for their potential as monoamine oxidase inhibitors, which are relevant to mood regulation. |

| Antihistamines and Antifungal Agents | It is used in the synthesis of certain antihistamines and antifungal compounds.[3] |

| Pyrrole Synthesis | Acts as a reactant in the environmentally friendly synthesis of pyrrole derivatives.[5] |

| Chemical Research | Employed as a starting material for the synthesis of more complex molecules and for creating compound libraries for drug discovery.[3] |

Analytical and Spectroscopic Data

The characterization and quality control of this compound are typically performed using standard analytical techniques.

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | To determine the purity of the final product and to quantify the yield of the synthesis reaction.[1][2] |

| Infrared (IR) Spectroscopy | For the identification of functional groups and confirmation of the chemical structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure of the compound. |

While detailed experimental protocols for IR and NMR analysis were not available in the immediate search results, these are standard techniques for the characterization of organic compounds, and general protocols are widely established.

Biological Activity and Signaling Pathways

The biological activity of compounds derived from this compound is an active area of research. For instance, its derivatives have been explored for their potential to modulate the activity of enzymes such as monoamine oxidase, which plays a crucial role in the metabolic pathways of neurotransmitters like serotonin and dopamine. The inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which is a key mechanism of action for many antidepressant drugs.

References

In-Depth Technical Guide: Stability and Storage of 4-Chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chlorobenzylamine. The information is compiled from publicly available safety data sheets and general chemical stability principles. It is intended to inform laboratory handling, storage, and the design of further stability studies.

Core Stability Profile and Storage

This compound is a primary amine that is generally stable under normal temperatures and pressures. However, it is sensitive to atmospheric conditions, particularly air, and requires specific storage protocols to maintain its purity and integrity. Thermal decomposition can lead to the release of hazardous gases, including hydrogen chloride and nitrogen oxides.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place | Minimizes degradation kinetics. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen, Argon)[1] | Prevents oxidation and reaction with atmospheric CO2.[1] |

| Container | Tightly closed, light-resistant container | Prevents exposure to air, moisture, and light. |

| Ventilation | Well-ventilated area[1] | Ensures safe dispersal of any potential vapors. |

| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide[1] | Prevents chemical reactions that could degrade the compound. |

| Handling | Keep away from heat, sparks, and open flames[1] | It is a combustible liquid. |

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided below:

| Property | Value |

| Appearance | Clear, almost colorless to pale yellow liquid |

| Boiling Point | 215 °C |

| Flash Point | 90 °C |

| Density | ~1.16 g/mL at 25 °C |

| Solubility | Not miscible in water |

| Air Sensitivity | Yes |

Experimental Protocols for Stability Assessment

While specific, detailed experimental stability studies for this compound are not widely published, this section outlines generalized protocols for forced degradation and long-term stability studies based on established principles for similar chemical entities. These protocols can be adapted to develop a comprehensive stability-indicating method for this compound.

Forced Degradation Study Protocol

A forced degradation study is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.

Objective: To assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours.

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

The HPLC method should be capable of separating the parent this compound peak from all degradation product peaks.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

-

Long-Term Stability Study Protocol

A long-term stability study evaluates the stability of a substance under recommended storage conditions over an extended period.

Objective: To determine the retest period or shelf life of this compound under specified storage conditions.

Methodology:

-

Sample Preparation and Storage:

-

Place multiple aliquots of this compound in tightly sealed, amber glass vials under an inert atmosphere.

-

Store the vials at the recommended long-term storage condition (e.g., 25°C/60% RH or 5°C).

-

Also, store a set of samples under accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability.

-

-

Testing Schedule:

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

-

Sample Analysis:

-

At each time point, analyze the samples for key stability attributes, including:

-

Appearance (color, clarity)

-

Assay (potency) of this compound using a validated HPLC method.

-

Levels of known and unknown degradation products.

-

-

-

Data Evaluation:

-

Plot the assay of this compound against time.

-

Determine the time at which the assay value drops below a specified limit (e.g., 90% of the initial value) to establish the shelf life.

-

Visualizations

The following diagrams illustrate the logical relationships in stability and storage, and a typical workflow for a stability study.

References

Methodological & Application

The Role of 4-Chlorobenzylamine in the Synthesis of Novel Schiff Bases for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry. Their synthetic accessibility and the ease with which their steric and electronic properties can be modulated have made them attractive scaffolds for the development of novel therapeutic agents. 4-Chlorobenzylamine, a primary amine containing a chloro-substituted benzyl group, serves as a valuable building block in the synthesis of Schiff bases with significant biological activities. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the resulting compounds, often leading to improved pharmacological profiles. These Schiff bases have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Schiff bases derived from this compound, intended for researchers and professionals in the field of drug development.

Application Notes

Schiff bases derived from this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents.

Anticancer Applications:

Schiff bases incorporating the 4-chlorobenzyl moiety have exhibited significant cytotoxicity against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

-

Induction of Apoptosis: These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), which leads to oxidative stress within cancer cells.[1] This is followed by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[2][3]

-

Modulation of Apoptotic Proteins: Schiff bases containing the 4-chlorobenzyl group have been shown to modulate the expression of Bcl-2 family proteins.[4] They can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards apoptosis.

-

Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[5]

-

Signaling Pathway Modulation: The mitogen-activated protein kinase (MAPK) and p53 signaling pathways are often implicated in the cellular response to these compounds.[6][7] Activation of JNK and p38 MAPK pathways, coupled with the activation of the tumor suppressor p53, can contribute to the apoptotic response.[6][7]

Antimicrobial Applications: